molecular formula C10H10O2S B084238 but-2-ynylsulfonylbenzene CAS No. 13603-84-4

but-2-ynylsulfonylbenzene

Cat. No.: B084238
CAS No.: 13603-84-4
M. Wt: 194.25 g/mol
InChI Key: JWQJKTANNHTZQP-UHFFFAOYSA-N
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Description

But-2-ynylsulfonylbenzene is a sulfur-containing aromatic compound featuring a benzene ring substituted with a sulfonyl group (-SO₂-) linked to a but-2-ynyl chain (CH₂C≡CCH₂). The sulfonyl group is strongly electron-withdrawing, which significantly influences the compound’s reactivity in electrophilic aromatic substitution and organometallic reactions.

Properties

CAS No.

13603-84-4

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

but-2-ynylsulfonylbenzene

InChI

InChI=1S/C10H10O2S/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1H3

InChI Key

JWQJKTANNHTZQP-UHFFFAOYSA-N

SMILES

CC#CCS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CC#CCS(=O)(=O)C1=CC=CC=C1

Other CAS No.

13603-84-4

Synonyms

Sulfone, 2-butynyl phenyl,

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Sulfides: One common method for preparing sulfones involves the oxidation of sulfides.

    Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.

    Addition to Alkynes: The addition of sulfonyl groups to alkynes is also a viable method.

Industrial Production Methods: Industrial production of sulfones often involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: but-2-ynylsulfonylbenzene, is used as a versatile intermediate in organic synthesis. It serves as a building block for the construction of various biologically active molecules and functional materials .

Biology and Medicine: In medicinal chemistry, sulfones are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the synthesis of compounds with antimicrobial, antifungal, and anticancer activities .

Industry: In industrial applications, sulfones are used in the production of polymers, agrochemicals, and other specialty chemicals. Their stability and reactivity make them valuable in various manufacturing processes .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Functional Groups Molecular Formula Key Structural Features Hazards (Based on Evidence)
This compound Sulfonyl (-SO₂-), Alkyne C₁₀H₁₀O₂S Benzene + sulfonyl-linked but-2-ynyl chain Not explicitly provided
(Prop-2-yn-1-ylsulfanyl)carbonitrile Sulfanyl (-S-), Nitrile (-CN) C₄H₃NS Alkyne + thioether + nitrile No classified hazards; toxicology unstudied
(But-2-ene-1-sulfinyl)benzene Sulfinyl (-SO-), Alkene C₁₀H₁₂OS Benzene + sulfinyl-linked but-2-ene chain No hazard data provided
1-(Butan-2-yl)-2-chlorobenzene Chloro (-Cl), Alkyl C₁₀H₁₃Cl Benzene + branched alkyl and chloro groups Hazard data not discussed in evidence

Key Findings:

Electronic Effects :

  • This compound : The sulfonyl group deactivates the benzene ring, making it less reactive toward electrophiles compared to alkyl- or thioether-substituted analogs.
  • (Prop-2-yn-1-ylsulfanyl)carbonitrile : The sulfanyl group is electron-donating, while the nitrile is electron-withdrawing, creating competing electronic effects .
  • (But-2-ene-1-sulfinyl)benzene : The sulfinyl group (-SO-) is moderately electron-withdrawing, less so than sulfonyl, and the alkene may participate in conjugation .

Reactivity :

  • The alkyne in this compound enables reactions like Huisgen cycloaddition (click chemistry), whereas the alkene in (But-2-ene-1-sulfinyl)benzene could undergo epoxidation or dihydroxylation.
  • The nitrile in (Prop-2-yn-1-ylsulfanyl)carbonitrile may undergo hydrolysis to carboxylic acids or reduction to amines, unlike the sulfonyl group .

Sulfonyl compounds like this compound may pose higher reactivity risks due to the oxidizing nature of the -SO₂- group, though direct data is unavailable.

Research Implications and Limitations

  • Synthesis : this compound could be synthesized via sulfonylation of benzene derivatives using but-2-ynylsulfonyl chloride, analogous to methods for sulfinyl or sulfanyl compounds .
  • Applications: Potential uses include polymer crosslinking (via alkyne reactivity) or as a directing group in catalysis (via sulfonyl electronic effects).
  • Data Gaps : The provided evidence lacks explicit data on this compound, necessitating extrapolation from analogs. Further studies on its toxicity, stability, and reaction pathways are critical.

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